![molecular formula C18H12ClF2N3OS B2569314 2-chloro-6-fluoro-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 450343-17-6](/img/structure/B2569314.png)
2-chloro-6-fluoro-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
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Description
Scientific Research Applications
- Application : Researchers have investigated the anti-inflammatory potential of this compound. By modulating proinflammatory mediator production, it could serve as a promising candidate for managing inflammatory diseases .
- Application : The compound has been used to create novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls through palladium-catalyzed cross-couplings. These materials may have unique optical and electronic properties .
- Application : The compound has been employed in the synthesis of o-phenylphenols, which act as potent leukotriene B4 receptor agonists. These compounds could have therapeutic implications in managing inflammatory conditions .
- Application : Researchers have explored boronate-based catalysis using similar compounds. For instance, protodeboronation reactions have been studied, leading to the formation of complex molecules with potential biological activities .
- Application : Medicinal chemists may explore modifications of this scaffold to design new compounds with improved pharmacological properties. It could serve as a starting point for drug discovery programs .
- Application : Researchers can assess its binding affinity to specific proteins or receptors using in vitro assays. Such studies provide insights into its potential therapeutic relevance .
Anti-Inflammatory Agents
Liquid Crystalline Materials
Leukotriene B4 Receptor Agonists
Boronate-Based Catalysis
Drug Discovery and Medicinal Chemistry
Biological Activity Screening
properties
IUPAC Name |
2-chloro-6-fluoro-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF2N3OS/c19-13-2-1-3-14(21)16(13)18(25)22-17-12-8-26-9-15(12)23-24(17)11-6-4-10(20)5-7-11/h1-7H,8-9H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QESDLPNTABVRIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)C4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-fluoro-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
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